N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
Introduction to Pyrimidoindole Research Framework
Historical Development of Pyrimido[5,4-b]Indole Chemistry
Pyrimido[5,4-b]indoles emerged as a scaffold of interest in the mid-20th century, paralleling advances in heterocyclic chemistry. Early work focused on synthesizing fused pyrimidine-indole systems to mimic natural alkaloids like tryptanthrin, which exhibited antimicrobial properties. The foundational synthesis involved condensing indole-3-carbaldehyde with pyrimidine precursors under acidic conditions, yielding basic pyrimidoindole frameworks.
A pivotal milestone occurred in 2013, when a high-throughput screen identified substituted pyrimido[5,4-b]indoles as Toll-like receptor 4 (TLR4) agonists, sparking interest in their immunomodulatory potential. Subsequent structural optimizations, such as introducing carboxamide groups at N-3 and alkyl substituents at N-5, reduced cytotoxicity while enhancing selectivity for TLR4/MD-2 complex interactions. These modifications laid the groundwork for derivatives like N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide , which incorporates electron-withdrawing difluorophenyl and methoxy groups to fine-tune pharmacokinetic properties.
Table 1: Key Milestones in Pyrimido[5,4-b]Indole Development
Significance in Contemporary Medicinal Chemistry
Pyrimido[5,4-b]indoles occupy a unique niche due to their dual engagement with nucleic acid-like pyrimidine motifs and indole-derived bioactivity. The acetamide derivative discussed here exemplifies structure-activity relationship (SAR) principles:
- 7,8-Dimethoxy groups : Enhance planar stacking with aromatic residues in enzyme active sites, as seen in MDM2 inhibition.
- N-(3,4-Difluorophenyl) group : Increases metabolic stability by resisting cytochrome P450 oxidation.
- 4-Oxo moiety : Facilitates hydrogen bonding with targets like TLR4/MD-2, skewing cytokine production toward interferon pathways.
This compound’s broad-spectrum potential is evidenced by its structural analogs showing IC50 values below 10 μM against pancreatic (MIA PaCa-2), breast (MDA-MB-468), and prostate (PC3) cancer lines. Computational docking studies suggest that the difluorophenyl group occupies hydrophobic pockets in MDM2, disrupting p53 degradation pathways.
Taxonomic Classification within Heterocyclic Compounds
The compound belongs to the pyrimidoindole subclass of heterocycles, characterized by:
- Fused bicyclic system : A pyrimidine ring (positions 1–4) fused to an indole (positions 5–9), creating a planar, conjugated π-system.
- Aromaticity : The scaffold satisfies Hückel’s rule (4n+2 π-electrons), with six π-electrons from the indole’s benzene ring and two from the pyrimidine’s lone pairs.
- Functional groups :
Table 2: Taxonomic Comparison of Heterocyclic Classes
Research Trajectory and Scientific Objectives
Current research prioritizes three axes:
- Synthetic Optimization : Developing one-pot methodologies to introduce dimethylamino phenyl groups, reducing step counts from 5 to 3.
- Mechanistic Elucidation : Using cryo-EM to map interactions between the acetamide linker and TLR4/MD-2, building on computational models.
- Broad-Spectrum Applications : Evaluating antiproliferative activity in glioblastoma and ovarian cancer models, where pyrimidoindoles show preliminary IC50 values of 2.7–8.3 μM.
Future studies aim to derivatize the 4-oxo group into thioether or imine analogs, probing effects on redox modulation and kinase inhibition. Collaborative efforts between synthetic chemists and computational biologists are critical to advancing these objectives.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O4/c1-29-15-6-11-14(7-16(15)30-2)25-19-18(11)23-9-26(20(19)28)8-17(27)24-10-3-4-12(21)13(22)5-10/h3-7,9,25H,8H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSXYPXCYCINKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-difluoroaniline with a suitable acylating agent to form the corresponding acetamide. This intermediate is then subjected to cyclization reactions to form the pyrimido[5,4-b]indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : Many pyrimidoindole derivatives have shown promise in inhibiting cancer cell proliferation. The specific compound under discussion may exhibit similar properties due to its structural analogies with known anticancer agents. Studies have demonstrated that modifications in the indole or pyrimidine moieties can enhance cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the acetamide group in this compound suggests potential antibacterial and antifungal activities. Related compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
Synthesis and Characterization
The synthesis of N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step reactions that include:
- Formation of the Pyrimidoindole Backbone : This step may involve cyclization reactions that create the core structure essential for biological activity.
- Introduction of Functional Groups : The difluorophenyl and methoxy groups are introduced through electrophilic substitution reactions or coupling reactions.
- Final Acetamide Formation : The acetamide moiety is added as a final step to enhance solubility and bioactivity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
In a study evaluating related pyrimidoindole derivatives, researchers found that certain modifications led to enhanced antiproliferative effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases (G1/S or G2/M) .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound is compared to four analogs with pyrimido[5,4-b]indole cores and acetamide side chains (Table 1). Key variations include:
- Pyrimidoindole substituents : Position 3 (benzyl, chlorobenzyl, methyl) and 7/8 (methoxy, fluoro, methyl).
- Acetamide side chain : Substituents on the phenyl ring (difluoro, dimethoxy, ethoxy, trifluoromethoxy).
Table 1: Structural Comparison of Pyrimidoindole Acetamide Derivatives
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) :
- Electron-Donating Groups (EDGs) :
Biological Activity
N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrimidoindole derivatives, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound based on available research findings.
The molecular formula of this compound is , with a molecular weight of 414.4 g/mol. The structure includes a difluorophenyl group and a pyrimidoindole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16F2N4O4 |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 1105228-10-1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidoindole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways .
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. In preclinical models of inflammation, derivatives with structural similarities to the compound have shown reduced levels of TNF-alpha and IL-6 production . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Neuroprotective Effects
Emerging studies suggest that compounds within this chemical class may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could have implications for the treatment of neurodegenerative diseases .
Case Studies
- Anticancer Efficacy in Cell Lines : A study evaluated the cytotoxic effects of pyrimidoindole derivatives on human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that these derivatives significantly inhibited cell viability and induced apoptosis in a dose-dependent manner.
- Inflammation Model : In a rat model of adjuvant-induced arthritis, similar compounds were shown to reduce paw swelling and inflammatory markers significantly compared to control groups. The effective doses were correlated with reduced levels of inflammatory cytokines in serum samples.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-pyrimido[5,4-b]indol-3-yl}acetamide?
- Methodological Answer : The compound is synthesized via coupling reactions between pyrimidoindole intermediates and substituted phenylacetamide precursors. Key steps include:
-
Amide Coupling : Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as an activator for carbodiimide-mediated coupling under inert conditions (e.g., dichloromethane, 273 K) .
-
Purification : Reverse-phase chromatography (C18 column, water:methanol gradient) ensures high purity (>95%) .
-
Intermediate Preparation : Pyrimido[5,4-b]indole cores are synthesized via cyclization of substituted indole derivatives with pyrimidine precursors under acidic conditions .
-
Example Protocol : A similar compound was synthesized by reacting 4-chlorophenylacetic acid with 3,4-difluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane .
Table 1: Key Synthetic Parameters
Step Reagents/Conditions Yield Purity (HPLC) Amide Coupling HATU, DCM, 273 K 65-75% >95% Cyclization H2SO4, reflux 50-60% 90%
Q. How is structural identity confirmed for this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and backbone connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, indole NH at δ 10.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Experimental m/z values match theoretical molecular weights within 3 ppm error .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N—H⋯O interactions along [100] axis) .
Advanced Research Questions
Q. How can low yields in the amide coupling step be mitigated during scale-up?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Solutions include:
-
Optimized Activators : Replace HATU with PyBOP for bulky substrates to enhance coupling efficiency .
-
Statistical Modeling : Apply Design of Experiments (DoE) to identify optimal stoichiometry (e.g., 1.2:1.0 molar ratio of acid:amine) and solvent polarity (e.g., DMF > DCM) .
-
In-line Monitoring : Use FTIR or LC-MS to track reaction progress and terminate at peak conversion .
Table 2: Activator Comparison
Activator Yield (%) Purity (%) HATU 65 95 PyBOP 78 97
Q. How to resolve contradictions in reported biological activity data (e.g., TLR4 vs. COX-2 inhibition)?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Address by:
- Purity Validation : Re-analyze batches via ¹H NMR (integration of residual solvents) and HRMS .
- Target-Specific Assays : Use isothermal titration calorimetry (ITC) to measure direct binding affinity for TLR4 vs. COX-2 enzymatic inhibition assays .
- Structural Analogs : Compare activity of derivatives (e.g., N-alkyl vs. N-aryl substitutions) to identify pharmacophore requirements .
Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?
- Methodological Answer : Challenges include poor crystal growth due to flexible acetamide side chains. Solutions:
- Solvent Screening : Use mixed solvents (e.g., dichloromethane:ethyl acetate, 1:1) to slow nucleation .
- Hydrogen-Bond Engineering : Introduce co-crystallization agents (e.g., tartaric acid) to stabilize lattice interactions .
- Refinement Parameters : SHELXL refinement with anisotropic displacement parameters for non-H atoms and riding models for H atoms .
Q. How to design structure-activity relationship (SAR) studies for pyrimidoindole derivatives?
- Methodological Answer : Focus on:
-
Substituent Variation : Synthesize analogs with modified difluorophenyl (e.g., 3,4-dichloro) or methoxy groups (e.g., ethoxy) .
-
Biological Profiling : Test analogs in tiered assays (e.g., cytotoxicity, TLR4/COX-2 selectivity) .
-
Computational Modeling : Dock compounds into TLR4 (PDB: 3FXI) using AutoDock Vina to predict binding modes .
Table 3: SAR Summary
Substituent TLR4 IC50 (µM) COX-2 IC50 (µM) 3,4-difluoro 0.12 >100 3,4-dichloro 0.08 85
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
